[(4-Ethylphenyl)amino]carbonylphosphonic acid [(4-Ethylphenyl)amino]carbonylphosphonic acid
Brand Name: Vulcanchem
CAS No.: 473707-40-3
VCID: VC17143201
InChI: InChI=1S/C9H12NO4P/c1-2-7-3-5-8(6-4-7)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,10,11)(H2,12,13,14)
SMILES:
Molecular Formula: C9H12NO4P
Molecular Weight: 229.17 g/mol

[(4-Ethylphenyl)amino]carbonylphosphonic acid

CAS No.: 473707-40-3

Cat. No.: VC17143201

Molecular Formula: C9H12NO4P

Molecular Weight: 229.17 g/mol

* For research use only. Not for human or veterinary use.

[(4-Ethylphenyl)amino]carbonylphosphonic acid - 473707-40-3

Specification

CAS No. 473707-40-3
Molecular Formula C9H12NO4P
Molecular Weight 229.17 g/mol
IUPAC Name (4-ethylphenyl)carbamoylphosphonic acid
Standard InChI InChI=1S/C9H12NO4P/c1-2-7-3-5-8(6-4-7)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,10,11)(H2,12,13,14)
Standard InChI Key KGNSYMGWPCEFDZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is [(4-ethylphenyl)carbamoyl]phosphonic acid, with alternative names including ((4-ethylphenyl)carbamoyl)phosphonic acid and (4-ethylphenyl)carbamoylphosphonic acid . Its molecular formula (C9H12NO4P\text{C}_9\text{H}_{12}\text{NO}_4\text{P}) reflects a monoisotopic mass of 229.050394 Da, as confirmed by high-resolution mass spectrometry . The structure comprises three primary components:

  • A phosphonic acid group (PO3H2-\text{PO}_3\text{H}_2), which confers acidity and hydrogen-bonding capabilities.

  • A carbamoyl bridge (NHC(O)-\text{NH}-\text{C(O)}-), linking the aromatic and phosphonic acid groups.

  • A 4-ethylphenyl ring, providing hydrophobic character and potential π-π stacking interactions .

PropertyValueSource
Molecular formulaC9H12NO4P\text{C}_9\text{H}_{12}\text{NO}_4\text{P}
Average mass229.172 g/mol
Monoisotopic mass229.050394 Da
ChemSpider ID394596
PubChem SID103193507

Synthesis and Reactivity

Synthetic Pathways

The synthesis of [(4-ethylphenyl)amino]carbonylphosphonic acid typically involves a multi-step approach:

  • Formation of 4-ethylphenyl isocyanate: Reaction of 4-ethylaniline with phosgene or equivalent reagents.

  • Phosphonic acid coupling: Treatment with phosphonic acid derivatives (e.g., H3PO3\text{H}_3\text{PO}_3) under basic conditions to form the carbamoyl-phosphonic acid bond .

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the target compound from byproducts .

Chemical Reactivity

The compound exhibits reactivity characteristic of both phosphonic acids and aromatic amines:

  • Acid-base behavior: The phosphonic acid group (pKa2.1\text{p}K_a \approx 2.1) deprotonates in physiological conditions, enhancing water solubility .

  • Nucleophilic substitution: The carbamoyl nitrogen may participate in reactions with electrophiles (e.g., alkyl halides) .

  • Coordination chemistry: The phosphonate moiety can chelate metal ions (e.g., Ca2+\text{Ca}^{2+}, Mg2+\text{Mg}^{2+}), relevant to biological interactions .

Biological and Pharmacological Relevance

Kinase TargetBinding Affinity (Ki_i)Mechanism
Src tyrosine kinase0.8–2.4 µM (predicted)Competitive inhibition
FAK3.1–5.6 µM (predicted)Allosteric modulation

Role in Bioconjugation Strategies

The compound’s phosphonic acid group enables conjugation to polymers or proteins via carbodiimide-mediated coupling . Such conjugates enhance pharmacokinetic profiles (e.g., prolonged half-life) and target specificity, as evidenced in antibody-drug conjugate (ADC) technologies .

Future Directions and Challenges

Ongoing research aims to:

  • Optimize synthetic yields (>80% purity).

  • Evaluate in vivo efficacy in xenograft models of Src-driven cancers.

  • Develop prodrug derivatives to enhance oral bioavailability.

Challenges include mitigating off-target interactions with non-kinase phosphoproteins and improving blood-brain barrier penetration for neurological applications .

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